molecular formula C5H7N5 B11922970 5,7-Dihydro-4H-purin-6-amine

5,7-Dihydro-4H-purin-6-amine

Cat. No.: B11922970
M. Wt: 137.14 g/mol
InChI Key: ANCXJRQOLALVNI-UHFFFAOYSA-N
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Description

5,7-Dihydro-4H-purin-6-amine is a heterocyclic compound that belongs to the purine family. Purines are essential components of nucleic acids, which are the building blocks of DNA and RNA. This compound is of significant interest due to its potential biological activities and its role in various biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dihydro-4H-purin-6-amine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cyanoacetamides with suitable amines can lead to the formation of purine derivatives . Another method involves the use of substituted aryl or heteryl amines with alkyl cyanoacetates under various reaction conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent-free reactions, fusion of aromatic amines with ethyl cyanoacetate, and other efficient synthetic routes .

Chemical Reactions Analysis

Types of Reactions

5,7-Dihydro-4H-purin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield purine oxides, while substitution reactions can produce various substituted purine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Dihydro-4H-purin-6-amine is unique due to its specific chemical structure, which allows it to participate in a variety of biochemical reactions and processes. Its versatility in synthetic chemistry and potential therapeutic applications make it a valuable compound for research and industrial use .

Properties

Molecular Formula

C5H7N5

Molecular Weight

137.14 g/mol

IUPAC Name

5,7-dihydro-4H-purin-6-amine

InChI

InChI=1S/C5H7N5/c6-4-3-5(9-1-7-3)10-2-8-4/h1-3,5H,(H,7,9)(H2,6,8,10)

InChI Key

ANCXJRQOLALVNI-UHFFFAOYSA-N

Canonical SMILES

C1=NC2C(N1)C(=NC=N2)N

Origin of Product

United States

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